5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the thiazole class of compounds and contains a thiazole ring fused with an amine group.
- The compound’s systematic name is 3-Thiophenecarboxylic acid, 2-[2,6-difluorophenyl)methylamino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)-, ethyl ester .
- Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine: C11H10F2N2OS
.Preparation Methods
- One synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation.
- In this case, the compound can be synthesized by coupling a boron-containing reagent (such as an organotrifluoroborate) with a suitable aryl halide (e.g., 2,6-difluorobenzyl bromide) using a palladium catalyst .
- Industrial production methods may involve large-scale versions of these reactions, optimizing yield and efficiency.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include boron-based coupling partners, reducing agents (e.g., lithium aluminum hydride), and halogenating agents.
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: Investigating its effects on cellular pathways, receptors, and enzymes.
Industry: It may find applications in materials science or as a starting material for other compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its combination of a thiazole ring, fluorine substituents, and an amine group sets it apart.
- Similar compounds might include other thiazoles or fluorinated amines.
Remember that this information is based on existing knowledge up to a certain point, and further research may provide additional insights.
Properties
Molecular Formula |
C11H10F2N2S |
---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
5-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10F2N2S/c1-6-10(16-11(14)15-6)5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H2,14,15) |
InChI Key |
OZIXSCGUSYBIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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